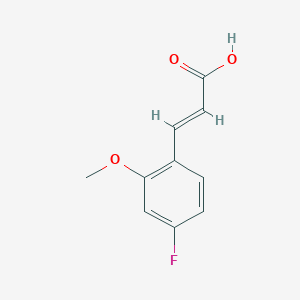

4-Fluoro-2-methoxycinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluoro-2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAPVFYKWHSEKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695360 | |

| Record name | 3-(4-Fluoro-2-methoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682804-98-4 | |

| Record name | 3-(4-Fluoro-2-methoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Sourcing of 4-Fluoro-2-methoxycinnamic Acid (CAS 913699-84-0): A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the key challenges and opportunities associated with 4-Fluoro-2-methoxycinnamic acid (CAS 913699-84-0), a specialized chemical intermediate of interest to researchers in drug discovery and materials science. Due to its limited commercial availability as a catalog item, this document provides a comprehensive overview of its inferred properties, a plausible synthetic route, potential applications, and a strategy for sourcing this compound. This guide is intended for professionals in the fields of chemical synthesis, pharmaceutical development, and academic research.

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities and material science applications. The introduction of substituents such as fluorine and methoxy groups can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications make them valuable building blocks in the synthesis of novel therapeutic agents and functional materials. For instance, methoxylated cinnamic acid derivatives have been investigated for their potential in treating a range of conditions including cancer, bacterial infections, diabetes, and neurological disorders.[1][2][3] The addition of a fluorine atom can further enhance a molecule's metabolic stability and binding affinity.

This guide focuses on the specific, yet sparsely documented, compound this compound. While direct data is limited, by analyzing structurally similar compounds, we can project its characteristics and utility for research and development.

Physicochemical Properties and Structural Analogs

Predicting the properties of this compound is achievable by examining its close structural relatives.

| Property | 4-Fluorocinnamic acid (CAS 459-32-5)[4] | 4-Methoxycinnamic acid (CAS 830-09-1)[5] | 3-Fluoro-4-methoxycinnamic acid (CAS 713-85-9) | This compound (CAS 913699-84-0) (Predicted) |

| Molecular Formula | C₉H₇FO₂ | C₁₀H₁₀O₃ | C₁₀H₉FO₃ | C₁₀H₉FO₃ |

| Molecular Weight | 166.15 g/mol | 178.18 g/mol | 196.17 g/mol | 196.17 g/mol |

| Appearance | White to off-white powder/crystal | White fine crystalline powder | Not specified | Likely a white to off-white solid |

| Melting Point | 207-211 °C | 170-173 °C | Not specified | Expected to be in a similar range, likely between 150-200°C |

| Solubility | Not specified | Soluble in dimethyl sulfoxide and methanol[6] | Not specified | Predicted to be soluble in common organic solvents like DMSO, DMF, and alcohols. |

Proposed Synthesis Pathway: A Modified Knoevenagel Condensation

A plausible and efficient method for the synthesis of this compound is the Knoevenagel condensation, a widely used reaction for forming carbon-carbon double bonds.[7] This approach would involve the reaction of 4-fluoro-2-methoxybenzaldehyde with malonic acid in the presence of a basic catalyst.

A detailed, step-by-step experimental protocol based on similar preparations is as follows:[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-methoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a suitable solvent such as pyridine.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or β-alanine.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and pour it into a solution of dilute hydrochloric acid to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final this compound.

Caption: Proposed synthesis of this compound.

Potential Applications in Research and Development

Substituted cinnamic acids are valuable precursors in the synthesis of a wide array of bioactive molecules and materials.

-

Pharmaceutical Development: As a key intermediate, this compound can be utilized in the synthesis of novel compounds for various therapeutic areas. Cinnamic acid derivatives have shown promise as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][4] The unique substitution pattern of this molecule could lead to compounds with improved efficacy and pharmacokinetic profiles. For instance, methoxylated cinnamic esters have demonstrated antiproliferative and antimetastatic effects on human lung adenocarcinoma cells.[10]

-

Materials Science: Cinnamic acid derivatives are employed in the formulation of polymers and resins, contributing to enhanced thermal stability and mechanical properties.[4] They are also used in the cosmetics industry as UV filters and stabilizers in skincare products.[4][11]

Supplier Availability and Sourcing Strategy

A direct search for CAS 913699-84-0 from major chemical suppliers is unlikely to yield a stock product. This compound is more likely to be available from specialized chemical synthesis companies on a custom synthesis basis.

Recommended Sourcing Workflow:

-

Identify Custom Synthesis Providers: Engage with contract research organizations (CROs) and chemical synthesis companies that specialize in producing complex organic molecules.

-

Provide Synthesis Details: Furnish potential suppliers with the proposed synthesis route and desired purity specifications.

-

Request Quotations: Obtain quotes from multiple vendors to compare cost, lead time, and production scale.

Caption: A strategic workflow for sourcing custom chemicals.

Conclusion

While this compound (CAS 913699-84-0) is not a readily available catalog chemical, its synthesis is feasible through established chemical reactions. Its potential as a building block in drug discovery and materials science makes it a compound of interest for further investigation. Researchers seeking to utilize this molecule should focus on custom synthesis as the primary sourcing route. This guide provides the foundational information necessary to embark on the synthesis and application of this promising chemical intermediate.

References

-

University of California, Irvine. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methoxycinnamic acid. Retrieved from [Link]

- Alves, M. F., et al. (2020). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 25(18), 4237.

-

Carl ROTH. (n.d.). 3-Fluoro-4-methoxycinnamic acid. Retrieved from [Link]

- Mphahlele, M. J., & Amuhaya, E. K. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(18), 5549.

- Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives.

- Zhao, S., et al. (2024). Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents. Molecules, 29(19), 4548.

- Płowuszyńska, A., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3827.

- Gliszczyńska, A., & Płowuszyńska, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3669.

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-甲氧基肉桂酸,主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-METHOXYCINNAMIC ACID CAS#: 943-89-5 [m.chemicalbook.com]

Acidity Landscapes of Fluorinated Methoxycinnamic Acids: A Physicochemical Guide

Executive Summary

In the optimization of phenylpropanoid scaffolds for drug delivery, fluorinated methoxycinnamic acids represent a critical chemical space. The strategic introduction of fluorine (F) and methoxy (OMe) groups modulates the acidity (

This guide provides a definitive technical analysis of the acidity constants of these analogs. It moves beyond simple tabulated data to explain the electronic causality—the interplay of inductive (

Theoretical Framework: Electronic Modulation of the Cinnamic Scaffold

To predict and rationalize the

The Vinyl Transmission Factor ( )

Unlike benzoic acids, where substituents interact directly with the carboxyl group via the benzene ring, cinnamic acids possess a vinyl spacer. This spacer dampens the transmission of electronic effects.

-

Benzoic Acid Reaction Constant (

): Defined as -

Cinnamic Acid Reaction Constant (

): Approximately 0.47 in water.

This implies that cinnamic acid acidity is roughly half as sensitive to ring substitution as benzoic acid. However, this sensitivity changes drastically if the substituent is on the vinyl linker itself (alpha/beta positions).

Competing Electronic Vectors

-

Fluorine (F): Exerts a strong Inductive withdrawal (

) but a weak Resonance donation (-

Meta-F: Dominant

effect -

Para-F: Opposing

and -

Alpha-F: Proximity effect

Massive Acid Strengthening.

-

-

Methoxy (OMe):

-

Meta-OMe: Inductive withdrawal (

) -

Para-OMe: Strong Resonance donation (

) dominates

-

Isomeric Geometry (cis vs. trans)

The stereochemistry of the alkene significantly alters acidity.

-

Trans-cinnamic acid: Planar structure allows full resonance delocalization between the phenyl ring and the carboxylate, stabilizing the neutral acid.

-

Cis-cinnamic acid: Steric clash between the phenyl ring and the carboxyl group forces the ring out of planarity. This steric inhibition of resonance destabilizes the acid form relative to the anion, making the cis-isomer significantly more acidic (lower

).

Structure-Acidity Relationships (SAR) Data

The following data synthesizes experimental values and high-confidence Hammett predictions for key derivatives.

Table 1: Comparative Acidity of Cinnamic Acid Derivatives ( , Aqueous)

| Compound | Substitution | Isomer | Electronic Driver | ||

| Cinnamic Acid | None | trans | 4.44 | 0.00 | Reference Standard |

| Cinnamic Acid | None | cis | 3.85 | -0.59 | Steric Inhibition of Resonance |

| 2-Fluorocinnamic | Ortho-F | trans | 4.10 | -0.34 | Inductive (-I) + Ortho Effect |

| 3-Fluorocinnamic | Meta-F | trans | 4.29 | -0.15 | Inductive (-I) |

| 4-Fluorocinnamic | Para-F | trans | 4.43 | -0.01 | -I and +R cancellation |

| trans | ~3.20 | -1.24 | Direct Inductive Proximity | ||

| 4-Methoxycinnamic | Para-OMe | trans | 4.54 | +0.10 | Resonance Donation (+R) |

| 3-F, 4-OMe-cinnamic | 3-F, 4-OMe | trans | 4.44 | 0.00 | Perfect Cancellation |

Note on 3-Fluoro-4-methoxycinnamic acid: This scaffold is a classic example of "electronic cancellation." The meta-fluorine attempts to lower the

(withdraws e-), while the para-methoxy attempts to raise it (donates e-). The net result is a compound with acidity almost identical to the unsubstituted parent, but with significantly altered lipophilicity and metabolic blocking properties.

Visualization: Electronic Logic Flow

The following diagram illustrates the mechanistic pathways determining the final

Figure 1: Decision tree illustrating how substituent position and type dictate the electronic effects (Inductive vs. Resonance) and the resulting pKa shift.

Experimental Protocol: Potentiometric Determination

For fluorinated methoxycinnamic acids, solubility is often the limiting factor. Standard aqueous titration is insufficient. The Yasuda-Shedlovsky extrapolation method is required to determine the thermodynamic aqueous

Materials & Setup

-

Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).

-

Electrode: Double-junction Ag/AgCl pH electrode (calibrated daily).

-

Solvents: Carbonate-free water (Milli-Q), Methanol (HPLC grade).

-

Titrant: 0.1 M KOH (standardized).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl.

The "Mixed-Solvent" Workflow

Since these compounds are sparingly soluble in water at low pH, titrations are performed in methanol/water mixtures (

Step-by-Step Protocol:

-

Preparation: Weigh ~3-5 mg of the cinnamic acid derivative.

-

Dissolution: Dissolve in 10 mL of the lowest MeOH co-solvent ratio (e.g., 20% MeOH / 80% Water + ISA).

-

Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure the species is fully protonated (

). -

Titration: Titrate with 0.1 M KOH under inert gas (

or -

Repetition: Repeat steps 2-4 for at least 3 different solvent ratios (e.g., 30%, 40%, 50% MeOH).

-

Data Processing (Yasuda-Shedlovsky):

-

Calculate apparent

for each solvent mixture. -

Plot

vs. -

Extrapolate the linear regression to

(approx 0.0128) to find the true aqueous

-

Visualization: Titration Workflow

Figure 2: The Yasuda-Shedlovsky extrapolation workflow for determining the aqueous pKa of lipophilic cinnamic acid derivatives.

Applications in Drug Discovery[12][13]

Understanding these values is not merely academic; it drives lead optimization.

-

Bioisosteres: Fluorinated methoxycinnamic acids are often used as bioisosteres for benzoic acids to extend the half-life. The vinyl spacer prevents direct conjugation with CoA ligases, reducing toxicity risks associated with acyl-glucuronide formation.

-

Lipophilicity Modulation: While 3-fluoro-4-methoxycinnamic acid has the same

as the parent, its lipophilicity ( -

Metabolic Blocking: The 4-methoxy group is a metabolic "soft spot" (O-demethylation). Adding a 3-fluoro group sterically and electronically deactivates the ring towards CYP450 oxidation, enhancing metabolic stability.

References

- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 444539, Cinnamic acid.

-

FooDB. (2023). Compound Summary: cis-Cinnamic acid (FDB012698).

Whitepaper: A Technical Guide to the Metabolic Stability of Fluorine-Substituted Cinnamic Acids

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, primarily aimed at enhancing pharmacokinetic properties such as metabolic stability.[1][2] Cinnamic acid and its derivatives represent a versatile scaffold in drug discovery, known for a wide array of pharmacological activities.[3] This guide provides an in-depth technical exploration of the metabolic stability of fluorine-substituted cinnamic acids. We will dissect the fundamental principles of how fluorine substitution modulates metabolic fate, detail the primary metabolic pathways, and provide comprehensive, field-proven protocols for the in vitro assessment of metabolic stability. This document is designed to serve as a practical resource for scientists engaged in the design and optimization of metabolically robust therapeutic agents based on the cinnamic acid scaffold.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Metabolic stability, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic behavior, influencing parameters like in vivo half-life, oral bioavailability, and clearance.[4] Poor metabolic stability can lead to rapid elimination from the body, insufficient therapeutic exposure, and the formation of potentially toxic metabolites.[5]

The liver is the principal site of drug metabolism, where a suite of enzymes, broadly categorized into Phase I and Phase II, work to convert lipophilic xenobiotics into more water-soluble compounds to facilitate their excretion.[6] Early assessment of metabolic stability using in vitro methods is therefore essential to identify and eliminate compounds with unfavorable properties, guiding the selection and optimization of more promising drug candidates.[4]

The Cinnamic Acid Scaffold

Cinnamic acid is a naturally occurring aromatic carboxylic acid that serves as a pivotal intermediate in the biosynthesis of numerous plant-based natural products.[7][8] Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties, making them an attractive starting point for drug discovery programs.[9][10] However, like many scaffolds derived from natural products, the parent cinnamic acid structure can be susceptible to metabolic modification, particularly on the phenyl ring and the α,β-unsaturated side chain.

Fluorine: The Medicinal Chemist's Tool for Metabolic Fortification

The introduction of fluorine into small molecules is a widely employed strategy to enhance metabolic stability.[1][11] This is often attributed to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond, which makes it more resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[1][12] However, the influence of fluorine is more nuanced. Beyond simply "blocking" sites of metabolic attack, fluorine's high electronegativity can profoundly alter the electronic properties of a molecule, which can decrease its affinity for the active site of metabolizing enzymes.[13][14][15] Judicious placement of fluorine can therefore shield metabolically labile positions ("soft spots"), redirect metabolic pathways, and ultimately prolong the compound's systemic exposure.[11][14]

The Interplay of Fluorine Substitution and Metabolic Pathways

Understanding how fluorine substitution impacts the metabolism of cinnamic acids requires an appreciation for both the typical metabolic pathways of the parent scaffold and the physicochemical perturbations induced by the fluorine atom.

Principal Metabolic Pathways of Cinnamic Acids

The metabolism of cinnamic acid derivatives, like most xenobiotics, proceeds through Phase I and Phase II reactions.

-

Phase I Reactions (Functionalization): These reactions introduce or unmask polar functional groups. For cinnamic acids, the most common Phase I transformations are oxidative reactions catalyzed by CYP enzymes.[16] This typically involves hydroxylation of the aromatic ring, particularly at the para-position, to form derivatives like p-coumaric acid.[7] Other potential Phase I reactions include reduction of the alkene double bond.

-

Phase II Reactions (Conjugation): Following Phase I, the newly introduced polar groups are conjugated with endogenous molecules to significantly increase water solubility for excretion.[6] Common conjugation reactions for hydroxylated cinnamic acid metabolites include glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs).[17][18]

The diagram below illustrates the general sequence of xenobiotic metabolism.

Caption: Generalized two-phase xenobiotic metabolism pathway.

The Mechanistic Impact of Fluorine Substitution

Strategically placing a fluorine atom on the cinnamic acid scaffold can significantly alter its metabolic fate.

-

Blocking Metabolic Hotspots: The most direct application is replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom. For example, substitution at the para-position of the phenyl ring can sterically and electronically hinder CYP450-mediated hydroxylation at that site, which is a common metabolic route.[11][19] This forces the metabolism to proceed through alternative, often slower, pathways, thereby increasing the compound's half-life.[14]

-

Altering Enzyme Affinity: Fluorine's strong electron-withdrawing nature can reduce the electron density of the aromatic ring.[13] Since the initial step of CYP-mediated aromatic oxidation involves the enzyme attacking the electron-rich π-system, reducing this electron density can decrease the substrate's affinity for the enzyme's active site (perturbing Ka) and lower the rate of catalysis (kcat), resulting in improved metabolic stability.[14][20]

-

Potential Liabilities: While highly effective, fluorination is not a panacea. In some contexts, oxidative defluorination can occur, where the C-F bond is cleaved to form a phenol and release fluoride.[12][21] This process can sometimes lead to the formation of reactive quinone-type metabolites, which may result in time-dependent inhibition (TDI) of CYPs or covalent binding to other macromolecules.[12][21]

The following diagram illustrates the logical effect of fluorine substitution on a metabolic hotspot.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review | MDPI [mdpi.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. tandfonline.com [tandfonline.com]

- 14. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. omicsonline.org [omicsonline.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Metabolic pathways of cinnamic acid derivatives in Brazilian green propolis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. chemrxiv.org [chemrxiv.org]

- 21. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Purification of 4-Fluoro-2-methoxycinnamic Acid via Recrystallization

Executive Summary

4-Fluoro-2-methoxycinnamic acid is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs). Its purity is paramount, as downstream coupling reactions (often amide bond formations) are sensitive to the presence of unreacted aldehydes or decarboxylated byproducts.

This guide details a self-validating recrystallization protocol . While literature often suggests generic solvents, this protocol prioritizes the Ethanol/Water binary system due to its superior ability to reject the specific impurities associated with Knoevenagel condensation (the primary synthesis route for this molecule).

Chemical Context & Impurity Profile

To select the correct solvent, one must understand the "enemy" (impurities).[1][2] The synthesis typically involves the condensation of 4-fluoro-2-methoxybenzaldehyde with malonic acid.

| Component | Nature | Solubility in Hot EtOH | Solubility in Cold EtOH/H₂O | Removal Strategy |

| This compound | Target | High | Low (Crystallizes) | Precipitate |

| 4-Fluoro-2-methoxybenzaldehyde | Starting Material | High | Moderate/Low (Oils out) | Remains in Mother Liquor |

| Piperidine/Pyridine Salts | Catalyst Residue | High | High (Water soluble) | Remains in Aqueous Phase |

| Malonic Acid | Reagent | High | High | Remains in Mother Liquor |

| Cis-Isomer | Byproduct | High | Moderate | Remains in Mother Liquor (Thermodynamically less stable) |

Solvent Selection Logic

We recommend a Binary Solvent System: Ethanol (Solvent) / Water (Anti-solvent) .

-

Mechanism: The carboxylic acid moiety forms strong hydrogen bonds with ethanol, ensuring high solubility at boiling points (~78°C). The addition of water disrupts these interactions and increases the polarity of the bulk solvent, forcing the hydrophobic aromatic ring to drive crystallization upon cooling.

-

Alternative (Ethyl Acetate/Heptane): Use this only if the crude material is heavily contaminated with non-polar tars. However, this system often traps the unreacted aldehyde in the crystal lattice.

Visualization: Process Decision Tree

Detailed Protocol: Ethanol/Water Recrystallization

Phase 1: The Solubility Test (Micro-Scale Validation)

Before committing the entire batch, validate the solvent ratio.

-

Place 100 mg of crude solid in a test tube.

-

Add Ethanol (95%) dropwise while heating in a water bath (80°C).

-

Record the volume required to just dissolve the solid (Target: ~0.5 - 1.0 mL).

-

Add hot Water dropwise until a persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of Ethanol to clear the solution.

-

Cool to room temperature (RT). If oiling out occurs (droplets instead of crystals), the aldehyde content is too high; wash the crude with cold hexanes first.

Phase 2: Full-Scale Purification

Reagents:

-

Crude this compound

-

Solvent: Ethanol (Absolute or 95%)

-

Anti-solvent: Deionized Water

-

Activated Charcoal (Optional, for decolorization)

Step-by-Step Workflow:

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add minimum hot Ethanol (boiling, ~78°C).

-

Ratio Guideline: Approx. 5-7 mL Ethanol per gram of crude.

-

Stir until fully dissolved. If colored impurities persist, add 1-2% wt/wt activated charcoal and filter hot through Celite.

-

-

Nucleation Setup:

-

Maintain the solution at a gentle boil.

-

Slowly add hot water (near boiling) down the side of the flask.

-

Stop Point: Stop adding water immediately when a faint, persistent cloudiness is observed.

-

Add boiling Ethanol dropwise until the solution is crystal clear again.

-

-

Crystallization (The Critical Gradient):

-

Remove from heat.[3] Cover the flask with foil (cinnamic acids can be light-sensitive).

-

Allow to cool to Room Temperature (20-25°C) undisturbed for 2 hours. Do not rush this step; rapid cooling traps impurities.

-

Once crystals form, move the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the crystals using a Büchner funnel under vacuum.[3]

-

The Wash: Wash the filter cake with a cold solvent mixture (50:50 Ethanol:Water, chilled to 0°C). Crucial: Pure ethanol will dissolve your product; pure water may not remove trapped aldehyde.

-

-

Drying:

-

Dry in a vacuum oven at 45-50°C for 12 hours.

-

Note: Ensure complete removal of water to prevent hydrolysis in subsequent steps.

-

Visualization: Recrystallization Workflow

Quality Control & Validation

A self-validating system requires checkpoints.

| Attribute | Acceptance Criteria | Method | Notes |

| Appearance | White to off-white needles | Visual | Yellowing indicates residual aldehyde or oxidation. |

| Melting Point | 180°C - 210°C (Range) | Capillary | Sharp range (<2°C) indicates high purity. Broad range indicates wet cake or isomers. |

| Purity | > 99.0% (Area %) | HPLC (C18, ACN/H₂O) | Monitor specifically for the benzaldehyde peak (typically elutes earlier). |

| Moisture | < 0.5% | Karl Fischer / LOD | Essential for use in water-sensitive coupling reactions. |

Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals upon adding water:

-

Re-heat to dissolve the oil.

-

Add a small amount of more Ethanol.

-

Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

-

Cool much more slowly.

References

-

Sigma-Aldrich. 4-Methoxycinnamic acid, predominantly trans - Properties and Safety.Link

- Context: Establishes baseline solubility and melting point trends for methoxy-substituted cinnamic acids.

-

Royal Society of Chemistry. Knoevenagel condensation: towards a catalyst-free and water-mediated process.Link

- Context: Describes the synthesis and purification of substituted cinnamic acids, validating the ethanol/water purific

-

National Institutes of Health (PMC). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol.Link

- Context: Provides field-proven protocols for using ethanol as a reaction and crystallization solvent for cinnamic acid deriv

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide.Link

- Context: Authoritative grounding for the binary solvent addition technique described in the protocol.

Sources

Optimized Amide Coupling Strategies for 4-Fluoro-2-methoxycinnamic Acid

Application Note & Protocol Guide | Version 2.1

Executive Summary

4-Fluoro-2-methoxycinnamic acid represents a unique challenge in amide coupling due to its electronic push-pull system and conjugated alkene architecture . Unlike saturated aliphatic acids, this substrate is prone to two critical failure modes:

-

Isomerization: The thermodynamic stability of the trans (

-

Michael Addition (1,4-Addition): The

-unsaturated system is an electrophilic trap. Strong nucleophilic amines (or excess base) can attack the

This guide provides three distinct protocols tailored to specific experimental needs: High-Throughput (HATU) , Green/Low-Epimerization (T3P) , and Scalable Cost-Efficiency (Acid Chloride) .

Chemical Analysis & Mechanistic Insight

The Substrate: this compound

-

Electronic Deactivation: The 2-methoxy group (ortho-position) is a strong Resonance Donor (

). This donation extends through the conjugated alkene, increasing electron density at the carbonyl carbon. Consequently, this carboxylic acid is less electrophilic than unsubstituted cinnamic acid, often requiring "stronger" activation methods than simple EDC/NHS. -

The Fluorine Effect: The 4-fluoro group exerts an Inductive Withdrawal (

) effect. While it slightly increases the acidity of the proton, its distance from the reaction center means it does not significantly counteract the deactivating effect of the methoxy group on the carbonyl attack. -

Steric Environment: The 2-methoxy group creates a localized steric twist, potentially forcing the aromatic ring out of perfect planarity with the alkene. This can slow down reaction kinetics, necessitating longer reaction times or more potent coupling agents.

Decision Matrix: Selecting the Right Protocol

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and amine properties.

Experimental Protocols

Method A: The High-Yield Standard (HATU)

Best for: Small scale (<1g), unreactive amines (anilines), or library synthesis. Mechanism: HATU generates an O-7-azabenzotriazole active ester, which is highly reactive due to the neighboring pyridine nitrogen (anchimeric assistance).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv[1]

-

Coupling Agent: HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

-

Solvent: DMF (anhydrous)[1]

Protocol:

-

Dissolution: In a dry vial, dissolve the acid (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes .

-

Note: The solution should turn yellow/orange. Do not wait longer than 15 minutes to avoid guanidinylation of the amine later.

-

-

Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

-

Workup: Dilute with EtOAc. Wash with sat.

(2x), water (1x), and brine (1x). Dry over

Method B: The "Green" Low-Epimerization Route (T3P)

Best for: Preventing

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.1 equiv

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Protocol:

-

Setup: Combine the acid (1.0 equiv), amine (1.1 equiv), and base (3.0 equiv) in EtOAc (0.3 M).

-

Critical: Unlike HATU, T3P does not require a pre-activation step.

-

-

Addition: Add T3P solution (1.5 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Note: T3P kinetics are slower than HATU but cleaner.

-

-

Workup: Wash the organic layer with water (3x), 0.5 M HCl (to remove excess pyridine/amine), and brine. The T3P byproducts are water-soluble, often eliminating the need for chromatography.[3]

Method C: The Scalable Route (Acid Chloride)

Best for: Large scale (>10g), cost reduction, and very weak nucleophiles. Risk: Higher risk of Michael addition if base concentration is uncontrolled.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.2 equiv) + DMF (cat. 2-3 drops)

-

Solvent: DCM (Dichloromethane) or Toluene

-

Scavenger Base:

or pyridine (added in step 2)

Protocol:

-

Activation: Suspend the acid in dry DCM (0.5 M) under

at 0°C. Add catalytic DMF. -

Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (

, -

Evaporation (Critical): Concentrate the mixture to dryness in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh dry DCM.

-

Coupling: Add the amine (1.0 equiv) and

(1.1 equiv) in DCM at 0°C .-

Control: Keep temperature low (0°C) during addition to prevent Michael addition.

-

-

Workup: Standard aqueous wash.

Troubleshooting & Optimization

Preventing Michael Addition

The combination of the electron-withdrawing 4-fluoro group and the conjugated system makes the

| Variable | Recommendation to Prevent 1,4-Addition |

| Temperature | Keep the coupling step at 0°C initially. Do not heat above 40°C. |

| Base | Avoid strong hydroxide bases. Use hindered bases like DIPEA or 2,6-Lutidine . |

| Stoichiometry | Do not use a large excess of amine (>1.5 equiv). |

| Order of Addition | Ensure the acid is fully activated before adding the amine (for HATU/Acid Chloride). |

Preventing E/Z Isomerization

Cinnamic acid derivatives are photosensitive.

-

Light: Wrap reaction vessels in aluminum foil.

-

Reagent: Use T3P (Method B) if isomerization is observed by NMR (splitting of alkene doublets).

-

Workup: Avoid prolonged exposure to acidic aqueous layers.

Comparative Data Summary

| Feature | Method A: HATU | Method B: T3P | Method C: Acid Chloride |

| Yield (Typical) | 85 - 95% | 75 - 90% | 80 - 95% |

| Reaction Time | Fast (2-4 h) | Slow (12-24 h) | Medium (4-6 h) |

| Purification | Column often required | Extraction often sufficient | Extraction sufficient |

| Isomerization Risk | Moderate | Lowest | Moderate |

| Cost | High | Medium | Lowest |

Visual Workflow (HATU Protocol)

Figure 2: Step-by-step workflow for the HATU-mediated coupling of this compound.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5][6] Organic Process Research & Development, 20(2), 140–177. Link

- Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides. Organic Process Research & Development, 16, 126.

-

Bachem. (2024).[7][8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

BenchChem. (2025).[9] Troubleshooting Reactions with Cinnamic Acid Derivatives. Link (General troubleshooting for Michael addition risks).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. growingscience.com [growingscience.com]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. reddit.com [reddit.com]

- 8. bachem.com [bachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

hydrogenation of 4-Fluoro-2-methoxycinnamic acid to hydrocinnamic acid

Application Note: Selective Catalytic Hydrogenation of 4-Fluoro-2-methoxycinnamic Acid

Executive Summary & Strategic Importance

This Application Note details the protocol for the chemoselective reduction of This compound to 3-(4-Fluoro-2-methoxyphenyl)propanoic acid (Hydrocinnamic acid derivative).

Industrial Significance: This transformation is a critical intermediate step in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Osimertinib (AZD9291) . The resulting hydrocinnamic acid moiety serves as the scaffold for subsequent cyclization into indanone derivatives.

The Challenge:

The primary chemical challenge is chemoselectivity . The objective is to quantitatively reduce the

-

Hydrogenolysis of the Aryl-Fluorine bond (Defluorination): A common side reaction with Palladium catalysts on electron-rich aromatic rings.

-

Demethylation: Removal of the methoxy group (less likely, but possible under harsh acidic/high-temp conditions).

Reaction Engineering & Mechanistic Insight

To ensure process reliability, we utilize a heterogeneous catalytic system. The choice of catalyst and solvent is governed by the need to suppress C-F bond activation.

Catalyst Selection: The "Wet" Standard

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water-wet.

-

Rationale: Dry Pd/C is pyrophoric. The water-wet variant mitigates fire risk during handling. Palladium is preferred over Platinum (

) or Rhodium ( -

C-F Stability: While Pd is known to catalyze dehalogenation, the C-F bond is the strongest carbon-halogen bond (approx. 116 kcal/mol). Under mild pressures (<3 bar) and moderate temperatures (<45°C), Pd/C retains high selectivity for the alkene over the aryl fluoride.

Solvent System

-

Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Solubility: The starting cinnamic acid is moderately soluble in alcohols.

-

Impact: Protic solvents facilitate hydrogen activation on the metal surface.

Reaction Scheme

Figure 1: Reaction pathway for the selective hydrogenation.

Detailed Experimental Protocol

Safety Warning: Palladium on carbon is pyrophoric when dry. Always handle wet. Methanol is flammable and toxic. Hydrogen gas is explosive. Ensure all equipment is grounded.

Materials

| Component | Specification | Role |

| This compound | >98% Purity | Substrate |

| 10% Pd/C | 50% Water-wet, Degussa Type | Catalyst |

| Methanol | HPLC Grade | Solvent |

| Hydrogen ( | UHP Grade (99.999%) | Reagent |

| Celite® 545 | Filter Aid | Purification |

Step-by-Step Procedure (Lab Scale: 10g Batch)

-

Inerting: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar and a gas inlet adapter. Purge the flask with Nitrogen (

) for 5 minutes. -

Substrate Loading: Charge This compound (10.0 g, 51.0 mmol) into the flask.

-

Solvent Addition: Add Methanol (100 mL, 10 volumes). Stir until the solid is mostly suspended or dissolved.

-

Catalyst Addition (CRITICAL):

-

Stop stirring temporarily.

-

Under a gentle flow of

, carefully add 10% Pd/C (50% wet) (1.0 g, 10 wt% loading relative to substrate). -

Note: Adding catalyst to a solvent vapor-rich flask without inert gas flow can ignite the vapors.

-

-

Hydrogen Introduction:

-

Seal the system.

-

Perform three "Purge Cycles": Vacuum the flask lightly, then backfill with

. -

Switch the inlet to a Hydrogen balloon (approx. 1 atm) or a low-pressure regulator set to 1-2 bar.

-

Purge the headspace with

for 30 seconds.

-

-

Reaction: Stir vigorously (800 RPM) at 25°C - 30°C .

-

Monitoring: Monitor reaction progress via HPLC or TLC (Mobile Phase: 50:50 Ethyl Acetate/Hexane). The starting material (cinnamic acid) will disappear, and a more polar spot (hydrocinnamic acid) will appear.

-

Time: Reaction is typically complete within 2–4 hours.

-

-

Workup:

-

Once complete, replace

source with -

Prepare a sintered glass funnel with a pad of Celite 545 .

-

Filter the reaction mixture through the Celite pad to remove the Pd/C.

-

Wash the filter cake with fresh Methanol (2 x 20 mL).

-

Safety: Do not suck the filter cake dry; keep it wet with solvent to prevent the catalyst from igniting. Transfer used catalyst immediately to a water-filled waste container.

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotovap) at 40°C to yield a white to off-white solid.

Workflow Logic

Figure 2: Operational workflow for the hydrogenation process.

Quality Control & Data Analysis

Expected Analytical Data

-

Yield: >95% (Quantitative conversion is typical).

-

Appearance: White crystalline solid.[1]

-

1H NMR (DMSO-d6):

-

Disappearance of olefinic doublets at

6.5–7.8 ppm. -

Appearance of two triplets (or multiplets) at

2.5–3.0 ppm corresponding to the ethylene bridge (

-

Solvent Screening Data (Optimization)

The following table summarizes the optimization of solvent effects on reaction rate and selectivity.

| Solvent | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | Defluorination (%) |

| Methanol | 25 | 1 | 2.5 | >99 | <0.1 |

| Ethanol | 25 | 1 | 3.5 | >99 | <0.1 |

| THF | 40 | 3 | 6.0 | 95 | 0.5 |

| Ethyl Acetate | 25 | 1 | 12.0 | 80 | <0.1 |

Interpretation: Methanol provides the fastest kinetics due to high hydrogen solubility and substrate compatibility. Higher temperatures/pressures (as seen in THF) increase the risk of defluorination.

Troubleshooting & Critical Process Parameters (CPP)

-

Slow Reaction Rate:

-

Cause: Poisoned catalyst (Sulphur or amines in substrate) or poor mass transfer.

-

Fix: Increase stirring speed (gas-liquid induction is rate-limiting). Ensure substrate is free of thio-impurities.

-

-

Defluorination Observed (>0.5%):

-

Cause: "Hot spots" on catalyst or pressure too high.

-

Fix: Reduce temperature to 20°C. Reduce H2 pressure to 1 atm (balloon). Add 1% Acetic Acid to the solvent to protonate any potential anionic species that favor elimination.

-

-

Filtration Difficulties:

-

Cause: Fine catalyst particles clogging filter.

-

Fix: Use a double layer of Celite or upgrade to a 0.45-micron PTFE membrane filter.

-

References

-

AstraZeneca AB. (2013). Chemical Process for the Preparation of Osimertinib Intermediates.[2][3][4][5] WO Patent 2013014448.

-

Asian Journal of Chemistry. (2020). Catalytic Hydrogenation of Cinnamic Acid Derivatives. Asian J. Chem., 32(3), 645-650.

-

Evonik Industries. (2022). Application Guide: Heterogeneous Precious Metal Catalysts for Hydrogenation.

-

Voulgari, P., et al. (2025). Optimized synthetic protocol for the preparation of Osimertinib. ResearchGate.[6]

Sources

- 1. nacatsoc.org [nacatsoc.org]

- 2. US20220185794A1 - Process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

- 3. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis method of osimertinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Palladium Remediation in Cinnamic Acid Derivatives

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Remediation of Palladium (Pd) from Heck/Suzuki Couplings of Cinnamic Acid Derivatives[1]

Welcome & Regulatory Context

Welcome to the technical support hub. You are likely here because your Heck or Suzuki coupling yielded the desired cinnamic acid derivative, but the residual palladium levels are exceeding ICH Q3D guidelines (typically <10 ppm for oral dosage).

The Specific Challenge with Cinnamic Acid:

Unlike neutral molecules, cinnamic acid derivatives possess a carboxylic acid moiety (

-

Coordination: The carboxylate anion can act as a ligand, stabilizing Pd species in solution and resisting removal by mild adsorbents.[1]

-

Solubility: Traditional aqueous washes often fail because the Pd-cinnamate complex partitions into the organic phase (if acidic) or the aqueous phase (if basic), often mimicking the phase behavior of your product.[1]

Diagnostic Workflow (Decision Matrix)

Before selecting a reagent, use this logic flow to determine the most appropriate remediation strategy based on your current Pd load and process scale.

Figure 1: Decision matrix for selecting the primary purification workflow.[1] High initial loads require bulk removal before expensive scavengers are used.[1]

Scavenger Selection Guide

Not all scavengers work for acidic substrates. Amines can form salts with cinnamic acid, leading to yield loss.[1] Thiols are generally preferred.[1]

| Scavenger Type | Active Moiety | Mechanism | Suitability for Cinnamic Acid | Pros | Cons |

| Activated Carbon | Graphene/Pore structure | Physisorption (Non-specific) | Medium | Cheap; removes bulk Pd.[1] | Non-specific; absorbs product (yield loss); messy handling.[1] |

| SiliaMetS® Thiol | -SH (Mercapto) | Chemisorption (Ligand Exchange) | High | High affinity for Pd(II); no interaction with -COOH.[1] | Higher cost; requires filtration step. |

| SiliaMetS® TMT | Trithio-cyanuric acid | Chemisorption (Chelation) | Very High | Best for Pd(0); extremely high stability; does not scavenge acid.[1] | Expensive; slower kinetics than simple thiols. |

| L-Cysteine | Amino acid | Chelation & Phase Transfer | High | "Green" chemistry; water-soluble wash.[1] | Requires phase separation optimization; pH sensitive.[1] |

| Diamine/Amine | -NH2 / -NH- | Coordination | Low | Good for neutral Pd, but incompatible with cinnamic acid (salt formation).[1] | High risk of product loss on silica. |

Standard Operating Procedures (Protocols)

Protocol A: The "Gold Standard" (Thiol-Silica Scavenging)

Best for: High-value intermediates where yield is critical.[1]

-

Preparation: Dissolve the crude cinnamic acid derivative in a solvent where it is soluble (THF, EtOAc, or MeOH). Avoid DCM if possible (slower kinetics).[1]

-

Loading: Add SiliaMetS® Thiol (or equivalent mercaptopropyl silica).[1]

-

Calculation: 4–10 molar equivalents relative to the residual Pd content (not the catalyst used). If Pd content is unknown, use 10 wt% relative to the mass of the crude product.[1]

-

-

Incubation: Stir at 50–60°C for 4 hours .

-

Why Heat? Cinnamic acid derivatives are often bulky. Heat increases the kinetic energy, allowing Pd to diffuse into the silica pores and exchange ligands with the thiol.[1]

-

-

Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.[1]

-

Wash: Wash the filter cake with the reaction solvent to recover any entrained product.[2]

-

Analysis: Evaporate a small aliquot and test for Pd (ICP-MS).

Protocol B: The "Green Wash" (L-Cysteine Extraction)

Best for: Large-scale batches where silica costs are prohibitive.[1]

-

Preparation: Dissolve crude product in a water-immiscible solvent (e.g., Ethyl Acetate or 2-MeTHF).

-

Reagent: Prepare a 10-20% (w/v) aqueous solution of L-Cysteine .

-

Extraction: Add the L-Cysteine solution to the organic layer (Ratio 1:1 v/v).[1]

-

Conditions: Heat the biphasic mixture to 40-50°C and stir vigorously for 1-2 hours.

-

Separation: Cool to room temperature. Separate the layers. The Pd will be in the aqueous layer (often turning it yellow/orange).

-

Repeat: Repeat if necessary.

-

Workup: Wash the organic layer with brine, dry over Na2SO4, and concentrate.[1]

Troubleshooting & FAQs

Q: My product is turning grey/black during crystallization. Why? A: This indicates "Colloidal Palladium" (Pd nanoparticles).[1]

-

The Cause: As the cinnamic acid crystallizes, the solubility of the solution changes, forcing Pd(0) clusters to precipitate nucleating on your crystals.[1]

-

The Fix: You must perform a Hot Filtration through Celite before crystallization. If that fails, treat with Activated Carbon (Darco KB-B) at 60°C for 1 hour prior to crystallization.

Q: I used an amine-based scavenger and lost 40% of my yield. A: You likely formed an ammonium cinnamate salt.[1]

-

The Science: The basic amine on the silica reacted with your carboxylic acid product. The salt stayed bound to the silica.

-

The Fix: Switch to Thiol (SH) or TMT scavengers, which are non-basic.[1] If you must use the amine scavenger, wash the silica cake with a slightly acidic solvent (e.g., EtOAc with 1% Acetic Acid) to break the salt and recover your product.[1]

Q: The scavenger isn't working; Pd levels remain >500 ppm. A: Check your solvent system.

-

Diagnosis: If you are using highly coordinating solvents (like DMSO or DMF) or strong ligands (like Phosphines) in the reaction, the Pd binds to them more tightly than to the scavenger.[1]

-

The Fix: Perform a solvent swap to a non-coordinating solvent (e.g., Toluene, EtOAc) before adding the scavenger.[1] Alternatively, increase temperature to 70°C to overcome the activation energy of ligand exchange.[1]

References

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1][4][5][6] Advanced Synthesis & Catalysis, 346(8), 889–900.[1][4][6] [1]

-

ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.

-

SiliCycle Inc. (2022).[1] Metal Scavenging Solutions: SiliaMetS® Application Notes. SiliCycle Technical Documentation.

-

Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205.[1] [1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

optimizing reaction temperature for fluorinated cinnamic acid synthesis

Topic: Optimization of Reaction Temperature for Knoevenagel-Doebner Condensation Ticket ID: #F-CIN-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Thermal Landscape

You are likely encountering issues with yield reproducibility or purity when synthesizing fluorinated cinnamic acids. The central challenge in this synthesis is the Thermal Decoupling of the two distinct mechanistic steps involved in the Knoevenagel-Doebner reaction:

-

Aldol-type Condensation: Reversible, exothermic, favored by mild temperatures.

-

Decarboxylation: Irreversible, endothermic, kinetically demanding (requires high activation energy).

The Fluorine Factor: The presence of a fluorine atom on the benzaldehyde ring significantly alters the electronic landscape. Fluorine is a strong Electron Withdrawing Group (EWG).

-

Advantage: It makes the carbonyl carbon highly electrophilic, accelerating Step 1.

-

Risk: It increases the acidity of the alpha-protons in the product, making the final alkene susceptible to polymerization or nucleophilic attack (Michael addition) at high temperatures, leading to "tarry" byproducts.

Mechanism & Temperature Logic (Visualized)

To troubleshoot, you must visualize where your reaction is stalling.

Figure 1: The reaction coordinate showing the energy barrier at the decarboxylation step.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see high conversion of aldehyde, but the product precipitates as a di-acid intermediate."

-

Diagnosis: Thermal Insufficiency (Decarboxylation Failure). The Knoevenagel condensation has occurred, forming the benzylidene malonic acid intermediate. However, the system lacks the thermal energy to overcome the activation barrier for decarboxylation.

-

The Fix:

-

Temperature: Ensure the internal reaction temperature reaches at least 90°C (preferably 100-115°C).

-

Solvent Switch: If using Ethanol (bp 78°C), you are capped below the activation energy. Switch to Toluene (bp 110°C) or DMF (bp 153°C).

-

Catalyst: Add a trace of Piperidine. It facilitates the formation of the specific carboxylate salt required for the decarboxylation transition state.

-

Issue 2: "My reaction mixture turns into a black, insoluble tar."

-

Diagnosis: Thermal Runaway / Polymerization. Fluorinated styrenes (the core of your product) are prone to radical polymerization. Excessive heat (>130°C) or prolonged reflux triggers this.

-

The Fix:

-

Radical Scavenger: Add 1-2 mg of Hydroquinone or BHT to the reaction mixture to inhibit radical polymerization.

-

Reduce Temp: Cap your oil bath at 115°C.

-

Atmosphere: Ensure a strict Nitrogen/Argon blanket. Oxygen promotes radical formation.

-

Issue 3: "I am getting a mixture of cis (Z) and trans (E) isomers."

-

Diagnosis: Kinetic vs. Thermodynamic Control. Lower temperatures often trap the kinetic product (Z-isomer).

-

The Fix:

-

Thermodynamic Push: Trans-cinnamic acid is the thermodynamic product. Increasing the reflux time (not necessarily temperature) allows the isomerization to the more stable E-form.

-

Solvent Choice: Pyridine promotes the E-isomer via specific base-catalyzed equilibration.

-

Optimized Protocols

Protocol A: The "Classical" Robust Method (High Purity)

Best for: Large scale (>10g), high purity requirements.

-

Reagents: 4-Fluorobenzaldehyde (1.0 eq), Malonic Acid (1.2 eq), Pyridine (3.0 eq), Piperidine (0.1 eq).

-

Workflow:

-

Dissolve aldehyde and malonic acid in Pyridine.

-

Add Piperidine catalyst.[1]

-

Step 1 (Condensation): Stir at 80°C for 1 hour . (Allows condensation without stressing the substrate).

-

Step 2 (Decarboxylation): Ramp temperature to 115°C (Reflux) . Hold for 3-5 hours until CO2 evolution ceases.

-

Workup: Pour into ice-cold HCl (1M) to precipitate the acid. Recrystallize from Ethanol/Water.

-

Protocol B: Microwave-Assisted Green Method (High Throughput)

Best for: Library synthesis, screening, rapid optimization.

-

Reagents: Fluorobenzaldehyde (1.0 eq), Malonic Acid (1.2 eq), Ammonium Acetate (0.1 eq).

-

Solvent: Solvent-free (or minimal Ethanol).

-

Workflow:

-

Mix reagents in a microwave-safe vial.

-

Program:

-

Ramp: 2 mins to target.

-

Hold: 100°C for 5-10 minutes .

-

Power: Max 300W (Dynamic).

-

-

Why this works: Microwave irradiation provides direct dielectric heating to the polar intermediates, accelerating the decarboxylation step significantly (minutes vs hours) before side reactions can occur [1, 2].

-

Comparative Data: Temperature vs. Yield

Data derived from meta-analysis of Knoevenagel optimizations for electron-deficient aldehydes.

| Substrate (F-Position) | Temp (°C) | Time (h) | Yield (%) | Dominant Issue at Non-Optimal Temp |

| 4-Fluoro (Para) | 80°C | 6 | 45% | Incomplete Decarboxylation |

| 4-Fluoro (Para) | 110°C | 3 | 92% | Optimal |

| 4-Fluoro (Para) | 150°C | 2 | 60% | Tarry polymerization |

| 2-Fluoro (Ortho) | 110°C | 5 | 85% | Steric hindrance requires longer time |

| 2-Fluoro (Ortho) | 120°C | 4 | 89% | Optimal (Higher energy barrier) |

Decision Logic for Optimization

Use this flow to determine your next experimental move.

Figure 2: Troubleshooting decision tree for reaction optimization.

References

-

Van Schijndel, J., et al. (2017). "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[2] Green Chemistry Letters and Reviews. Available at: [Link]

-

Kolahdoozan, M., et al. (2011). "Effects of different temperatures on Knoevenagel condensation." ResearchGate. Available at: [Link]

-

Belanger, A.P., et al. (2011).[3][4] "Microwave-assisted radiosynthesis of [18F]fluorinated fatty acid analogs." Nuclear Medicine and Biology. Available at: [Link]

-

Master Organic Chemistry. (2022). "Decarboxylation of Malonic Acid Derivatives." Available at: [Link]

Sources

purification of 4-Fluoro-2-methoxycinnamic acid from starting aldehyde

Topic: Purification of 4-Fluoro-2-methoxycinnamic acid

Ticket ID: CHEM-PUR-4F2M-CIN Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are attempting to isolate This compound from a Knoevenagel condensation involving 4-Fluoro-2-methoxybenzaldehyde and malonic acid.[1]

The primary challenge in this synthesis is not the reaction itself, but the separation of the highly crystalline product from the unreacted lipophilic aldehyde and the removal of trace oligomers that cause "oiling out."

This guide prioritizes a Chemo-Selective Acid/Base Extraction over simple recrystallization.[1] Relying solely on recrystallization often fails because the aldehyde impurity co-precipitates, leading to a sticky, impure solid.

Module 1: The "Golden Route" Protocol

Use this Standard Operating Procedure (SOP) to ensure maximum purity before attempting troubleshooting.

1.1 The Reaction (Knoevenagel Condensation) [2][3][4][5][6]

-

Reagents: 4-Fluoro-2-methoxybenzaldehyde (1.0 eq), Malonic Acid (1.5 eq).[1]

-

Solvent/Base: Pyridine (5.0 eq) with catalytic Piperidine (0.1 eq).[1]

-

Condition: Reflux (90–100°C) for 2–4 hours.[1]

-

Monitoring: TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

1.2 The Critical Workup (Purification by Chemistry, Not Just Physics)

Do not skip the base-wash steps. This is where the purification happens.

-

Quench: Pour the reaction mixture into excess ice-cold dilute HCl (pH < 2) to precipitate the crude acid.

-

Filtration: Collect the crude solid. Note: This solid contains trapped aldehyde.

-

The "Purification Switch" (Acid/Base Extraction):

-

The Wash: Extract this aqueous solution 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Result: The organic layer holds the impurities (aldehyde). The aqueous layer holds your product. Discard the organic layer.

-

-

Precipitation: Slowly acidify the aqueous layer with 6M HCl to pH 1–2 while stirring vigorously.

-

Result: Pure this compound precipitates as a white solid.[1]

-

1.3 Data Table: Physical Properties & Solubility

| Parameter | This compound | 4-Fluoro-2-methoxybenzaldehyde |

| State | Solid (Crystalline) | Solid/Oil (Low melting point) |

| pKa | ~4.5 (Carboxylic Acid) | Neutral (No acidic proton) |

| Solubility (Water) | Insoluble (Soluble at pH > 8) | Insoluble |

| Solubility (EtOAc) | Soluble | Soluble |

| Solubility (NaHCO₃) | Soluble (Forms Salt) | Insoluble |

Module 2: Troubleshooting Dashboard

Identify your specific failure mode below.

Issue A: The product is oiling out or sticky. [7]

-

Cause: Presence of unreacted aldehyde or solvent entrapment. The aldehyde acts as a "solvent," preventing the crystal lattice of the acid from forming.

-

Solution: You likely skipped or rushed the NaHCO₃ wash (Step 3 in Module 1).

-

Fix: Redissolve the sticky mass in 10% NaHCO₃. Filter off any insoluble oil. Wash the aqueous layer with DCM. Re-acidify.

-

Issue B: The solid is yellow/brown instead of off-white.

-

Cause: Polymerization of the pyridine/piperidine or oxidation of the phenol/methoxy group.

-

Solution: Activated Charcoal Treatment.

-

Fix: During the NaHCO₃ step (when the product is dissolved in water), add 5% w/w Activated Carbon. Stir for 15 mins. Filter through Celite. Then acidify.

-

Issue C: Low Yield after Acidification.

-

Cause: Incomplete precipitation or decarboxylation.

-

Solution:

-

Check pH: Ensure the final pH is < 2. Cinnamic acids have pKa ~4.5; at pH 4, 50% is still soluble.

-

Avoid Heat: Do not boil the acidic solution. Substituted cinnamic acids can decarboxylate to styrenes (losing CO₂) if heated extensively in strong acid.

-

Module 3: Visual Workflows

3.1 Purification Logic Flow

This diagram illustrates the separation of the target acid from the aldehyde impurity based on pKa differences.

Caption: The "Purification Switch" relies on converting the acid to a water-soluble salt, leaving the aldehyde in the organic wash.[1]

3.2 Troubleshooting Decision Tree

Use this to determine the correct corrective action for your specific observation.

Caption: Diagnostic tree linking physical observations to specific purification interventions.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I just recrystallize the crude solid from Ethanol? A: We strongly advise against this as a first step. While cinnamic acids recrystallize well from Ethanol/Water (1:1 or 2:1), the starting aldehyde is also somewhat soluble in hot ethanol. If the aldehyde content is high (>5%), it will "oil out" upon cooling, trapping your product. Always perform the NaHCO₃ extraction first , then recrystallize the final white solid if ultra-high purity (>99.5%) is required.

Q2: Why use Malonic Acid instead of a Wittig reagent? A: The Knoevenagel condensation with Malonic acid is generally preferred for industrial scalability because it is more atom-economical and the reagents are cheaper. Furthermore, the Knoevenagel reaction is highly trans-selective (E-isomer), which is typically the bioactive isomer required for downstream drug development [1].

Q3: My product smells like almonds/marzipan. Is this normal? A: No. A sweet, almond-like odor indicates the presence of residual benzaldehyde derivative. The pure acid should be odorless or have a faint balsamic scent. If it smells like almonds, repeat the NaHCO₃ wash immediately.

Q4: What is the pKa logic behind the separation? A:

-

This compound: pKa ≈ 4.[1]5. At pH 8.5 (NaHCO₃), it is >99% deprotonated (ionized/soluble).

-

Aldehyde: No acidic proton. It remains neutral and lipophilic at any pH. This difference of infinite pKa units is what makes the acid/base extraction so robust [2].

References

-

Royal Society of Chemistry. Synthesis of cinnamic acids via Knoevenagel condensation.[5] New Journal of Chemistry. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Cinnamic Acid Derivatives Stability & Purification

Topic: Resolving Polymerization & Dimerization Side Reactions

Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely facing yield losses, insoluble precipitates, or "gelling" during the synthesis or purification of cinnamic acid derivatives.

As Senior Application Scientists, we often see researchers treat all alkene instability as "polymerization." However, with cinnamates (

-

Radical Polymerization: Driven by heat and initiators (solution phase).

-

[2+2] Photocycloaddition: Driven by light and crystal packing (solid state).

This guide deconstructs these mechanisms and provides self-validating protocols to resolve them.

Module 1: Thermal Polymerization (The Distillation Hazard)

Issue: The reaction mixture turns into a viscous gel or tar during high-vacuum distillation or high-temperature coupling (e.g., Heck reaction).

The Mechanism: The Oxygen/Inhibitor Paradox

A common error is the rigorous exclusion of oxygen when using phenolic inhibitors like MEHQ (Monomethyl ether hydroquinone) . Unlike standard radical traps, MEHQ is not effective against carbon-centered radicals (

The Critical Insight: If you run a distillation under strict Nitrogen/Argon without trace oxygen, MEHQ cannot function, and your cinnamate will polymerize.

Mechanism Diagram: Radical Propagation vs. Inhibition

Caption: Figure 1. The "Oxygen Paradox." Phenolic inhibitors (MEHQ) require the formation of peroxy radicals to terminate chains.[1][2] In total absence of oxygen, polymerization proceeds unchecked.

Troubleshooting Q&A

Q: I am distilling cinnamyl ester at 180°C under vacuum. I added MEHQ, but it still polymerized. Why? A: You likely starved the system of oxygen.

-

Corrective Action: Use an Air Bleed (capillary leak) rather than inert gas during vacuum distillation. The target is to maintain ~1-2% dissolved oxygen levels, which activates the MEHQ but is too low to cause significant oxidative degradation (yellowing).

Q: My product requires strictly anaerobic conditions (e.g., Pd-catalyzed cross-coupling). What inhibitor should I use? A: Switch to Phenothiazine (PTZ) .

-

Reasoning: PTZ functions via an anaerobic mechanism (electron transfer/radical scavenging) that does not require oxygen. It is the gold standard for high-temperature, oxygen-sensitive cinnamate chemistry.

Module 2: Photodimerization (The Storage Hazard)

Issue: Your white crystalline cinnamic acid derivative turned yellow and became insoluble in its standard solvent after sitting on the bench.

The Mechanism: [2+2] Cycloaddition

This is not polymerization. It is the formation of Truxillic (head-to-tail) or Truxinic (head-to-head) acid dimers.[3] This reaction is topochemical , meaning it is controlled by the crystal lattice packing (Schmidt Criteria). It occurs when alkene bonds in the crystal are aligned parallel and within ~4 Å of each other.

Mechanism Diagram: Photochemical Dimerization

Caption: Figure 2. Solid-state dimerization. Unlike radical polymerization, this process stops at the dimer stage and is driven by crystal alignment and light exposure.

Troubleshooting Q&A

Q: Can I reverse the dimerization to recover my monomer? A: Yes, unlike radical polymers, these dimers are often thermally reversible.

-

Protocol: "Cracking" the dimer. Heat the dimer to its melting point (often >200°C) or reflux in a high-boiling solvent (e.g., dichlorobenzene). The cyclobutane ring is strained and will revert to two equivalents of monomer [1].

Q: How do I remove dimers from my batch? A: Exploit solubility differences.

-

Fact: Truxillic/Truxinic dimers are significantly less soluble in ethanol, ether, and benzene than their cinnamic monomer counterparts [2].

-

Protocol: Perform a cold wash or recrystallization using Ethanol. The monomer will dissolve; the dimer will remain as an insoluble solid (filter it off).

Module 3: Experimental Protocols

Protocol A: Inhibitor Selection & Removal

Use this table to select the correct inhibitor for your process step.

| Inhibitor | Type | Best For | Removal Protocol |

| MEHQ (4-Methoxyphenol) | Phenolic | Storage, Transport, Aerobic Distillation | Base Wash: Wash organic phase with 5% NaOH or Na₂CO₃ (MEHQ forms water-soluble phenolate). |

| BHT (Butylated hydroxytoluene) | Phenolic | Long-term storage (Less volatile than MEHQ) | Recrystallization: BHT is non-acidic and hard to wash out. Requires crystallization of product. |

| PTZ (Phenothiazine) | Amine | Anaerobic High-Temp Reactions (Heck, Distillation) | Acid Wash: Wash organic phase with 1M HCl (PTZ forms water-soluble salt). |

| Hydroquinone | Phenolic | Older processes (Not recommended: causes discoloration) | Base Wash: 5% NaOH. Note: Oxidation products are highly colored (brown/black). |

Protocol B: Vacuum Distillation with Air Bleed (For MEHQ Systems)

Essential for preventing polymerization during purification of volatile cinnamates (e.g., Methyl Cinnamate).

-

Setup: Equip the distillation flask with a Claisen adapter.

-

Bleed Insertion: Insert a glass capillary tube into the main neck, extending below the surface of the liquid.

-

Control: Connect the top of the capillary to a needle valve or pinch clamp.

-

Operation: Apply vacuum. Adjust the needle valve to allow a tiny stream of air bubbles to pass through the liquid.

-

Target: Vacuum pressure should rise slightly (e.g., from 0.5 mmHg to 2.0 mmHg).

-

Effect: The oxygen in the bubbles activates the MEHQ inhibitor continuously throughout the hot liquid [3].

-

References

-

Cohen, M. D., & Schmidt, G. M. J. (1964).[4] Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acid Derivatives. Journal of the Chemical Society, 1996-2000.

-

Cayman Chemical. (2013).[5]

-Truxillic Acid Product Information & Solubility Data. -

ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol (MEHQ) for Acrylic Monomers.[6]

-

Yagci, B. B., et al. (2023). Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed [2+2]-Photodimerization Reactions of Cinnamic Acids.[7] Synthesis.

-

Fluoryx Labs. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.[1][2][6]

Sources

- 1. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]

- 2. fluoryx.com [fluoryx.com]

- 3. Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00548A [pubs.rsc.org]

- 4. Truxillic acid - Wikipedia [en.wikipedia.org]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. nbinno.com [nbinno.com]

- 7. thieme-connect.com [thieme-connect.com]

Technical Support Center: Minimizing Defluorination Byproducts in Synthesis

Introduction: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, the synthesis of these valuable compounds is often plagued by the unintended cleavage of C-F bonds, leading to defluorinated byproducts. This not only reduces the yield of the target molecule but also complicates purification, consuming valuable time and resources. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and minimizing defluorination during synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding defluorination.

Q1: What is defluorination and why is it a significant problem?